

how does SGC-CBP30 work as epigenetic reader domain inhibitor

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Compound Focus: Sgc-cbp30

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Molecular Mechanism of Action

SGC-CBP30 functions as a highly potent and selective inhibitor of the **epigenetic reader domains** of two related transcriptional coactivators: **CREB-binding protein (CBP)** and **E1A-binding protein (p300)** [1] [2]. The core of its mechanism is the competitive disruption of protein-protein interactions.

The diagram below illustrates how **SGC-CBP30** competes with acetylated histones to bind the CBP/EP300 bromodomain.

The table below summarizes its key biochemical characteristics:

Parameter	Value	Details
Primary Targets	CBP & EP300 bromodomains	Transcriptional coactivators with a single bromodomain [3].

| **Binding Affinity (Kd)** | CBP: 21-26 nM EP300: 32-38 nM | Measured by Isothermal Titration Calorimetry (ITC) in cell-free assays [4] [1]. | | **Mechanism** | Competitive inhibition | Binds the acetyl-lysine recognition pocket, preventing the reading of histone marks like H3K18ac and H3K27ac [3] [5]. | | **Key Interaction** | Asparagine N1168 | Forms a hydrogen bond with the isoxazole group of **SGC-CBP30**, mimicking the acetyl-lysine interaction [3]. |

Selectivity and Binding Profile

A critical feature of **SGC-CBP30** is its notable selectivity for CBP/EP300 over other bromodomains, though it shows some affinity for the BET family.

Bromodomain	Binding Affinity / Effect	Selectivity vs. CBP
CBP	Kd = 21-26 nM	-
EP300	Kd = 32-38 nM	-
BRD4(1) (BET family)	Kd = ~885 nM	~40-fold selective [4] [1]
BRD4(2) (BET family)	Minimal binding	~250-fold selective [4]
44 other Bromodomains	No significant binding	Profiled via thermal shift assays; no substantial off-target binding detected [1].

Cellular and Functional Consequences

By inhibiting the CBP/EP300 bromodomain, **SGC-CBP30** disrupts specific transcriptional programs, leading to several key phenotypic outcomes.

- **Suppression of Oncogenic Transcription Factors:** In multiple myeloma cells, **SGC-CBP30** directly downregulates the expression of **IRF4** and its target, **c-MYC**. This suppression leads to cell cycle arrest (in the G1 phase) and apoptosis, highlighting a specific vulnerability of these cancer cells [5].
- **Inhibition of Th17 Cytokine Production:** In primary human immune cells from patients with autoimmune diseases, **SGC-CBP30** potently **reduces the secretion of IL-17A**, a key driver of pathology in conditions like ankylosing spondylitis and psoriatic arthritis. Its effect is more restricted than pan-BET inhibitors, suggesting a potentially better safety profile [1].
- **Modulation of p53 Signaling:** In cell-based reporter assays (e.g., RKO cells), **SGC-CBP30** inhibits **p53-induced p21 activation** ($IC_{50} = \sim 1.5 \mu M$), demonstrating its ability to interfere with the interaction between CBP and the acetylated tumor suppressor p53 [4] [3].

Key Experimental Protocols and Readouts

To validate the activity and specificity of **SGC-CBP30** in a research setting, several established experimental approaches can be used.

- **Cellular Target Engagement (FRAP Assay):** The **Fluorescence Recovery After Photobleaching (FRAP)** assay measures the displacement of CBP bromodomain-GFP fusion proteins from chromatin. Treatment with **SGC-CBP30** (at 1 μ M) **accelerates fluorescence recovery**, indicating direct competition with endogenous acetylated histones for bromodomain binding [6].
- **Functional Assessment in Th17 Cells:** Isolate CD4+ T-cells from healthy donors or patients, polarize them toward a Th17 phenotype, and treat with **SGC-CBP30**. The readout is the **concentration of IL-17A in the supernatant**, typically measured by ELISA. **SGC-CBP30** shows an IC_{50} in the low micromolar range in these systems [1].
- **Viability and Gene Expression in Hematologic Malignancies:** Treat sensitive multiple myeloma cell lines (e.g., LP-1, AMO1) with **SGC-CBP30** for 24-72 hours. Key readouts include **cell viability assays (GI_{50} often < 3 μ M)** and **qPCR or Western blot analysis of IRF4 and MYC expression** to confirm on-target mechanism [4] [5].

Therapeutic Potential and Context

SGC-CBP30 is a foundational research tool that has helped validate the CBP/EP300 bromodomain as a therapeutic target for several diseases.

- **Autoimmune Diseases:** Its potent inhibition of IL-17A production positions CBP/EP300 inhibition as a promising strategy for **Th17-mediated diseases** like ankylosing spondylitis and psoriatic arthritis [1].
- **Hematologic Cancers:** The profound sensitivity of multiple myeloma cells to **SGC-CBP30**, via IRF4 suppression, highlights a direct **therapeutic vulnerability** in these malignancies [5].
- **Solid Cancers and Chemical Biology:** The probe is also used to study the role of CBP/EP300 in p53 signaling and other transcription-dependent processes in solid tumors, as well as in specialized protocols like **chemical reprogramming of induced pluripotent stem cells (iPSCs)** [6].

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